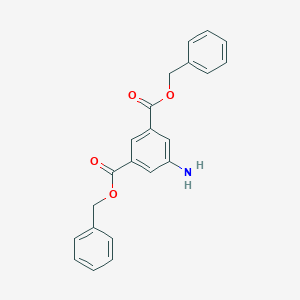

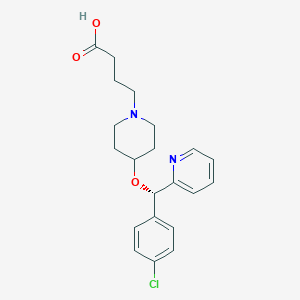

5-氨基邻苯二甲酸二苄酯

描述

Synthesis Analysis

The synthesis of coordination polymers involving NH2-Aip and similar compounds typically occurs under hydrothermal conditions. For instance, three coordination polymers were synthesized using NH2-Aip and benzimidazole derivative ligands, resulting in different structural motifs and coordination fashions . Similarly, cadmium coordination polymers were derived from a flexible tetracarboxylic ligand related to NH2-Aip, leading to various topologies and architectures . These syntheses demonstrate the versatility of NH2-Aip derivatives in forming diverse structural frameworks.

Molecular Structure Analysis

The molecular structures of the synthesized coordination polymers are characterized by single-crystal X-ray diffraction analysis. The NH2-Aip ligand can adopt different bridging coordination modes, contributing to the formation of intricate hydrogen bonds and π-π stacking interactions within the supramolecular frameworks . The cadmium coordination polymers exhibit structures ranging from one-dimensional to three-dimensional frameworks with different topologies, highlighting the influence of the ligand's structure on the overall architecture of the polymer .

Chemical Reactions Analysis

The coordination polymers synthesized from NH2-Aip and its derivatives exhibit interesting chemical reactions, such as DNA-binding and luminescence sensing. For example, some of the coordination polymers bind to DNA in an intercalative mode, which could have implications for their use in biological systems . Additionally, certain cadmium coordination polymers show luminescent sensing capabilities towards nitrobenzene, suggesting potential applications in environmental monitoring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the coordination polymers derived from NH2-Aip and related compounds are diverse. These properties include solid-state luminescence, thermal stability, and the ability to function as p-type semiconductors . The photoluminescent properties of some polymers also enable them to act as luminescent sensors for specific chemicals, such as nitrobenzene . These properties are crucial for the potential application of these materials in electronic devices and sensors.

科学研究应用

光物理性质

5-氨基邻苯二甲酸二苄酯(源自5-氨基邻苯二甲酸)在光物理性质的研究中具有重要意义。张等人(2018 年)用 5-氨基邻苯二甲酸合成了席夫碱,观察到这些化合物具有强烈的蓝色荧光和高量子效率,表明在荧光和光子学中具有潜在应用 (张等人,2018 年)。

化学计量学应用

源自 5-氨基邻苯二甲酸的席夫碱及其铜(II)配合物表现出独特的化学计量学行为,特别是对汞(II)离子。这种涉及选择性水解的独特性质证明了在环境监测和重金属检测方面的潜力 (库马尔等人,2014 年)。

燃料电池用聚合物合成

由 5-氨基邻苯二甲酸合成的聚(5-氨基邻苯二甲酸)(PAIPA)用于制造质子交换膜燃料电池(HT-PEMFC)的高温质子传导聚合物膜。这些膜表现出改善的机械强度和增强的质子传导性,突出了它们在能源技术中的重要性 (巴德拉等人,2010 年)。

配位聚合物中的发光性质

源自 5-氨基邻苯二甲酸的镧系元素氨基邻苯二甲酸配位聚合物显示出可调谐的发光性质。这些性质在材料科学中具有重要意义,尤其是在新型发光材料的开发中 (罗等人,2011 年)。

过渡金属聚合物中的磁性

5-氨基邻苯二甲酸用于桥接过渡金属阳离子的聚合物,从而产生具有不同磁性的新型结构。这项研究对磁性材料的开发及其在各种技术中的应用具有重要意义 (吴等人,2002 年)。

属性

IUPAC Name |

dibenzyl 5-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJWRMQQXQBYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427519 | |

| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl 5-aminoisophthalate | |

CAS RN |

152699-63-3 | |

| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)